

Application Notes: In Vitro Assays for MDL-800,

a SIRT6 Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MDL-800 |           |
| Cat. No.:            | B608947 | Get Quote |

#### Introduction

**MDL-800** is a first-in-class, cell-permeable, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is an NAD+-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, glucose metabolism, inflammation, and tumor suppression[3]. By binding to an allosteric site, **MDL-800** enhances the catalytic efficiency of SIRT6, leading to the deacetylation of its key substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac)[1][4]. These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activities of **MDL-800**.

#### Mechanism of Action

MDL-800 selectively activates SIRT6, enhancing its deacetylase activity by up to 22-fold[1][4]. This activation leads to decreased acetylation of H3K9 and H3K56, which in turn inhibits mTOR signaling and E2F-related transcription[1]. The downstream consequence in cancer cell lines is cell cycle arrest, primarily at the G0/G1 phase, and a subsequent reduction in cell proliferation[1][4][5]. In some contexts, such as non-small cell lung cancer (NSCLC), MDL-800 has also been shown to suppress the MAPK pathway[5][6]. Interestingly, at high concentrations in hepatocytes, MDL-800 can induce cellular stress and produce reactive oxygen species (ROS) in a SIRT6-independent manner[7].





Click to download full resolution via product page

Figure 1: MDL-800 SIRT6-dependent signaling pathway.



## **Data Presentation**

**Table 1: Biochemical Activity of MDL-800** 

| Assay Type                         | Parameter                  | Value         | Reference    |
|------------------------------------|----------------------------|---------------|--------------|
| SIRT6 Deacetylation<br>(FDL Assay) | EC50                       | 10.3 ± 0.3 μM | [1][2][3][4] |
| SIRT6 Deacetylation<br>(FDL Assay) | EC50                       | 11.0 ± 0.3 μM | [5][6]       |
| SIRT6 Deacetylation                | Max Activation (at 100 μM) | >22-fold      | [1]          |

**Table 2: Cellular Activity of MDL-800** 

| Cell Line          | Cancer Type                              | Parameter                       | Value          | Reference |
|--------------------|------------------------------------------|---------------------------------|----------------|-----------|
| Bel7405            | Hepatocellular<br>Carcinoma<br>(HCC)     | IC50<br>(Proliferation)         | 23.3 μΜ        | [3]       |
| Bel7405            | Hepatocellular<br>Carcinoma<br>(HCC)     | EC50<br>(Proliferation)         | 90.4 μΜ        | [8][9]    |
| PLC/PRF/5          | Hepatocellular<br>Carcinoma<br>(HCC)     | IC50<br>(Proliferation)         | 18.6 μΜ        | [3]       |
| Bel7402            | Hepatocellular<br>Carcinoma<br>(HCC)     | IC50<br>(Proliferation)         | 24.0 μΜ        | [3]       |
| Various (12 lines) | Non-Small Cell<br>Lung Cancer<br>(NSCLC) | IC50<br>(Proliferation)         | 21.5 - 34.5 μΜ | [5][6]    |
| Bel7405            | Hepatocellular<br>Carcinoma<br>(HCC)     | IC50 (Histone<br>Deacetylation) | 23.3 μΜ        | [9]       |



# Experimental Protocols Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluor-de-Lys)

This biochemical assay quantifies the deacetylase activity of SIRT6 in the presence of **MDL-800** using a fluorogenic substrate.

#### Materials:

- Recombinant human SIRT6 protein
- Fluorogenic peptide substrate (e.g., RHKK-Ac-AMC)[5]
- NAD+
- MDL-800 (dissolved in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]
- Developer solution (containing a protease to cleave the deacetylated peptide)
- 96-well black plates
- Fluorescence microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of MDL-800 in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).</li>
- Reaction Setup: In a 96-well plate, add the components in the following order:
  - Assay Buffer
  - MDL-800 dilution or vehicle (DMSO)
  - SIRT6 enzyme







- NAD+
- Initiate Reaction: Add the acetylated peptide substrate (e.g., final concentration of 75  $\mu$ M) to all wells to start the reaction[5].
- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
- Development: Add the Developer solution to each well. Incubate at 37°C for an additional 15-30 minutes to allow the generation of the fluorescent signal.
- Measurement: Read the fluorescence intensity on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
- Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence signal against the logarithm of MDL-800 concentration and fit the data to a dose-response curve to calculate the EC50 value.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. MDL-800 | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes: In Vitro Assays for MDL-800, a SIRT6 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608947#mdl-800-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com